4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone typically involves multi-step organic reactions. One common route includes the formation of the dioxane ring through an acid-catalyzed cyclization of a suitable diol precursor. The trifluoromethylbutyrophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethyl ketones and appropriate aromatic compounds under Lewis acid catalysis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) under appropriate conditions facilitate substitution reactions.
Major Products: The major products depend on the specific reactions and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its trifluoromethyl group, which is known to enhance biological activity.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the dioxane ring may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde: Shares the dioxane ring but lacks the trifluoromethyl group, resulting in different reactivity and applications.
2’-Trifluoromethylacetophenone:
Uniqueness: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone is unique due to the combination of the dioxane ring and trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its versatility in various applications compared to similar compounds that lack one of these structural features.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)9-5-8-14(21)12-6-3-4-7-13(12)17(18,19)20/h3-4,6-7,15H,5,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWBOMPVGTJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645947 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-61-3 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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